

3-Bromo-5-methylaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-methylaniline**

Cat. No.: **B1274160**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylaniline is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. Its unique substitution pattern, featuring a bromine atom and a methyl group meta to an amino functionality, offers synthetic chemists a powerful handle for diversification through a variety of cross-coupling and functionalization reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving **3-Bromo-5-methylaniline**, with a particular focus on its role in the development of biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a building block is paramount for its effective and safe utilization in a laboratory setting. The key properties of **3-Bromo-5-methylaniline** are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BrN	--INVALID-LINK--
Molecular Weight	186.05 g/mol	--INVALID-LINK--
Appearance	Brown powder or solid	--INVALID-LINK--
Melting Point	37 °C	--INVALID-LINK--
Boiling Point	150-151 °C at 15 Torr	--INVALID-LINK--
Solubility	Slightly soluble in water	--INVALID-LINK--
CAS Number	74586-53-1	--INVALID-LINK--

Safety Information: **3-Bromo-5-methylaniline** is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications

The synthetic utility of **3-Bromo-5-methylaniline** is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, which allow for the facile formation of new carbon-carbon and carbon-nitrogen bonds. The two most prominent and powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. In the context of **3-Bromo-5-methylaniline**, the bromine atom serves as an excellent coupling partner for a variety of aryl- and heteroarylboronic acids or esters, providing access to a diverse array of biaryl and heteroaryl aniline derivatives. These structures are prevalent in many biologically active molecules, including kinase inhibitors.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

Parameter	Condition
Catalyst	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄
Solvent	1,4-Dioxane/Water, Toluene, DMF
Temperature	80-120 °C
Reaction Time	2-24 hours
Yield	60-95%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of an aryl halide with a primary or secondary amine. This reaction allows for the introduction of a wide range of nitrogen-containing substituents at the 3-position of the aniline ring, further expanding the accessible chemical space for drug discovery and materials science.

Typical Reaction Conditions for Buchwald-Hartwig Amination:

Parameter	Condition
Catalyst	Pd ₂ (dba) ₃ , Pd(OAc) ₂
Ligand	BINAP, Xantphos, RuPhos
Base	NaOtBu, K ₂ CO ₃ , Cs ₂ CO ₃
Solvent	Toluene, 1,4-Dioxane
Temperature	80-110 °C
Reaction Time	4-24 hours
Yield	50-90%

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of **3-Bromo-5-methylaniline** and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthesis of 3-Bromo-5-methylaniline

This protocol describes the reduction of 3-bromo-5-nitrotoluene to afford **3-Bromo-5-methylaniline**.

Materials:

- 3-Bromo-5-nitrotoluene
- Iron powder
- Ammonium chloride
- Ethanol
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-nitrotoluene (1.0 eq), iron powder (5.0 eq), ammonium chloride (0.2 eq), ethanol, and water.
- Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

- Wash the filter cake with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford **3-Bromo-5-methylaniline**. The crude product can be purified by column chromatography on silica gel if necessary.

Suzuki-Miyaura Coupling of 3-Bromo-5-methylaniline with Phenylboronic Acid

Materials:

- **3-Bromo-5-methylaniline**
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a Schlenk flask charged with a magnetic stir bar, add **3-Bromo-5-methylaniline** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

- Add $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) to the flask.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
- Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-5-phenylaniline.

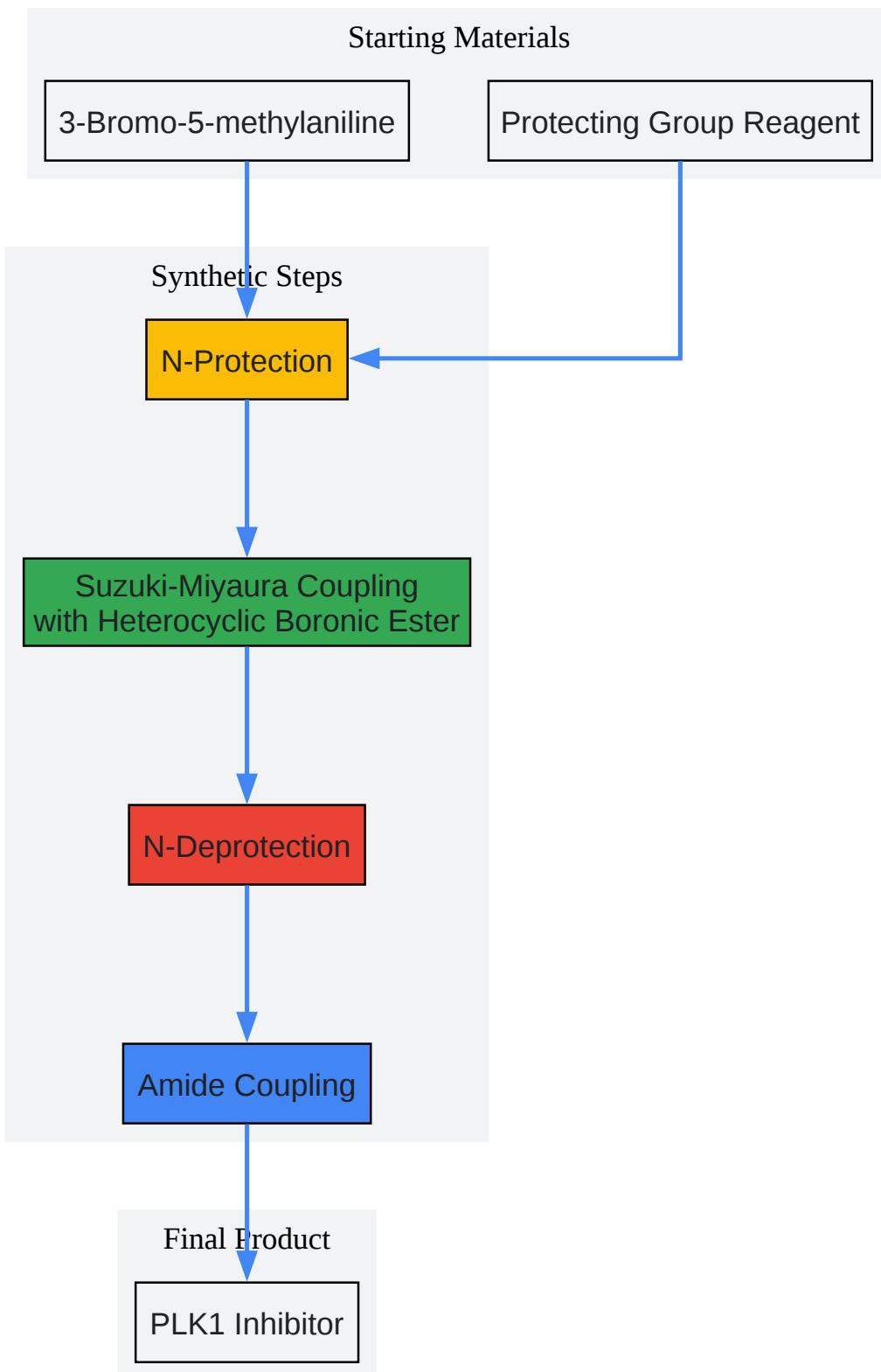
Buchwald-Hartwig Amination of 3-Bromo-5-methylaniline with Morpholine

Materials:

- **3-Bromo-5-methylaniline**
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) $[\text{Pd}_2(\text{dba})_3]$
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous and degassed)
- Ethyl acetate
- Saturated ammonium chloride solution
- Brine

- Anhydrous sodium sulfate

Procedure:

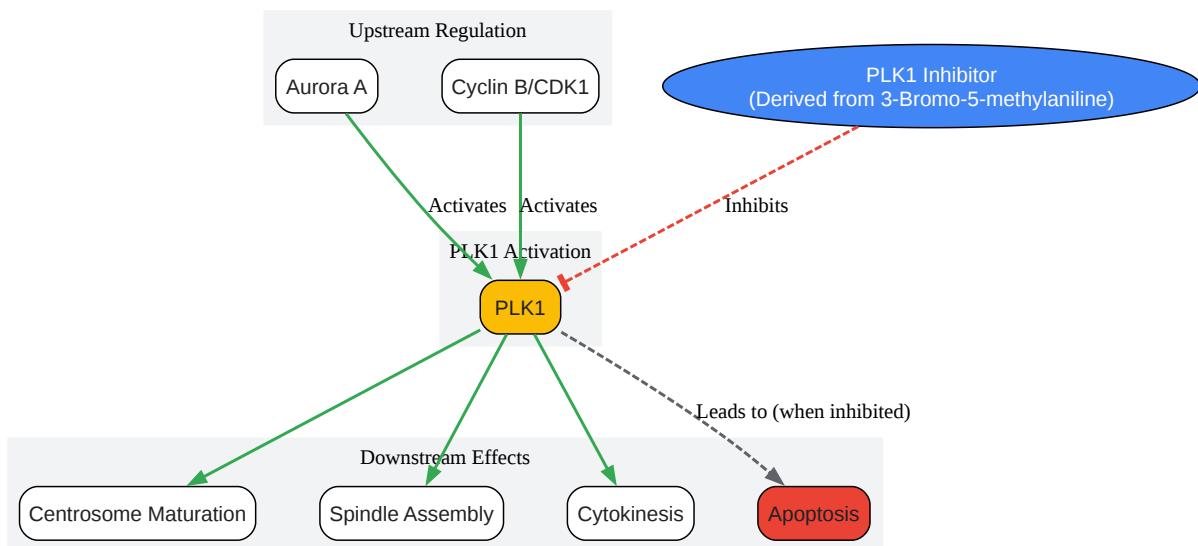

- To a dry Schlenk tube under an inert atmosphere, add $\text{Pd}_2(\text{dba})_3$ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
- Add **3-Bromo-5-methylaniline** (1.0 eq) and anhydrous, degassed toluene.
- Add morpholine (1.2 eq) via syringe.
- Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 4-(3-amino-5-methylphenyl)morpholine.

Application in Drug Discovery: Synthesis of a PLK1 Inhibitor

3-Bromo-5-methylaniline and its derivatives are key intermediates in the synthesis of numerous biologically active compounds, including potent and selective kinase inhibitors. Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression, and its overexpression is implicated in various cancers, making it an attractive therapeutic target.^{[1][2]} A multi-step synthesis of a PLK1 inhibitor can be envisioned utilizing **3-Bromo-5-methylaniline** as a starting material.

Synthetic Workflow for a PLK1 Inhibitor

The following diagram illustrates a plausible synthetic route towards a PLK1 inhibitor, commencing with a Suzuki-Miyaura coupling of a **3-Bromo-5-methylaniline** derivative.



[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for the preparation of a PLK1 inhibitor.

PLK1 Signaling Pathway

PLK1 is a master regulator of multiple stages of mitosis. Its inhibition disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. The diagram below provides a simplified overview of the PLK1 signaling pathway.[3][4]

[Click to download full resolution via product page](#)

Caption: Simplified PLK1 signaling pathway and the point of intervention by a PLK1 inhibitor.

Conclusion

3-Bromo-5-methylaniline is a cornerstone building block in organic synthesis, offering a reliable and versatile platform for the construction of diverse and complex molecular scaffolds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, has cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in their own research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-5-methylaniline: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274160#3-bromo-5-methylaniline-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com